2-Chloronaphthalene
Overview
Description
2-Chloronaphthalene is an organochlorine chemical compound, a chlorinated derivative of naphthalene . It is an off-white crystalline powder that is practically insoluble in water .
Synthesis Analysis
2-Chloronaphthalene is obtained directly by chlorination of naphthalene, with the formation of more highly substituted derivatives such as dichloro- and trichloronaphthalenes, in addition to the two monochlorinated isomeric compounds: 1-chloronaphthalene and 2-chloronaphthalene .Molecular Structure Analysis
The molecular formula of 2-Chloronaphthalene is C10H7Cl . It is an isomer of 1-chloronaphthalene .Chemical Reactions Analysis
The photoconversion of 2-chloronaphthalene (CN-2) in water in a simulated sunlight system was investigated . The photoconversion efficiency, photoproducts, and mechanisms were inspected, and the effects of inorganic ions (NO3−, NO2−) and fulvic acid (FA) were discussed .Physical And Chemical Properties Analysis
2-Chloronaphthalene is a combustible, off-white odorless solid . It has a melting point of 59.5°C and a boiling point of 256°C . It is practically insoluble in water .Scientific Research Applications
Photocatalytic Decomposition
2-Chloronaphthalene (2-CN) has been studied for its decomposition efficiency and mechanism in aqueous systems using zero-valent iron (ZVI) assisted by TiO2 photodecomposition. Under specific conditions, the decomposition efficiency of 2-CN reached 100% in the UV/ZVI/TiO2 system. This process involves the replacement of the chlorine on 2-CN by a hydroxyl group, followed by the opening of the naphthalene ring and gradual demethylation, eventually producing water and carbon dioxide (Qi, Wang, Sun, & Li, 2019).
Molar Heat Capacities
The molar heat capacities of 2-chloronaphthalene have been determined at temperatures between 5 K and 370 K. These findings are crucial for understanding the thermodynamic properties of 2-chloronaphthalene, including its molar enthalpy of fusion and melting temperature (Miltenburg & Verdonk, 1991).
Interaction with High Carbon Iron Filings
Studies have explored the interaction of 2-chloronaphthalene with high-carbon iron filings (HCIF) in anaerobic batch systems. This interaction is significant for understanding the partitioning and dehalogenation processes of 2-CN in environmental remediation contexts (Sinha & Bose, 2007).
Non-radiative Decay Rate
Research on the non-radiative decay rate of triplet 2-chloronaphthalene as a function of excitation energy has been conducted. This study is significant in the field of chemical physics for understanding the behavior of 2-chloronaphthalene under different energy conditions (Hatai & Hikida, 1992).
Photothermal Oxidative Destruction
Chloronaphthalene, including 2-chloronaphthalene, has been studied for photothermal oxidative destruction using concentrated solar photons. This research is pertinent for environmental applications, particularly in hazardous waste management (Nimlos, Milne, & McKinnon, 1994).
Impurity Distribution in Organic Crystals
The system of naphthalene/2-chloronaphthalene has been examined to understand the impuritydistribution in organic crystals. This research provides insights into the solid solubility of CN in N and the inhomogeneity in crystals grown from the melt, which is crucial for material science and engineering (Mcghie & Sloan, 1976).
Food Chain Contaminants
Studies have also been conducted on chloronaphthalenes, including 2-chloronaphthalene, as food-chain contaminants. These studies cover their origin, environmental concentrations, persistence, toxicity, and potential for biomagnification, providing important information for environmental health and safety (Falandysz, 2003).
Safety And Hazards
properties
IUPAC Name |
2-chloronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYGETOMCSJHJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl | |
Record name | 2-CHLORONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID8023971 | |
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Molecular Weight |
162.61 g/mol | |
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Physical Description |
Monoclinic plates or off-white crystalline powder. Melting point 59.5 °C., Solid; [Merck Index], WHITE CRYSTALLINE POWDER. | |
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Boiling Point |
493 °F at 760 mmHg (NTP, 1992), 256 °C @ 760 mm Hg; 132.6 °C @ 20 mm Hg; 119.7 °C @ 11 mm Hg, at 101kPa: 259 °C | |
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Flash Point |
125 °C | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Sol in alcohol, ether, benzene, chloroform, carbon disulfide, In water, 11.7 mg/l @ 25 °C, Solubility in water, g/100ml: (none) | |
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Density |
1.1377 at 160 °F (NTP, 1992) - Denser than water; will sink, 1.1377 /cu cm at 71 °C, 1.18 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
Relative vapor density (air = 1): 5.6 | |
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Vapor Pressure |
0.017 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], 0.0122 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 1 | |
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Impurities |
... Possible impurities of ... /chloronaphthalenes/ ... may include biphenyls, fluorenes, pyrenes, anthracenes and dibenzofurans. /Chloronaphthalenes/ | |
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Product Name |
2-Chloronaphthalene | |
Color/Form |
Monoclinic plates, leaflets from dil alcohol, Leaflets from ethanol (aq) | |
CAS RN |
91-58-7 | |
Record name | 2-CHLORONAPHTHALENE | |
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Melting Point |
139.1 °F (NTP, 1992), 59.5 deg C, 59.5 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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